molecular formula C18H19N5O B2893313 5-amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899749-98-5

5-amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2893313
CAS RN: 899749-98-5
M. Wt: 321.384
InChI Key: VVGKWDFDCDROQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as ABT-737, is a synthetic small molecule that has gained significant attention in recent years due to its potential applications in cancer research. ABT-737 is a potent inhibitor of anti-apoptotic proteins, which are often overexpressed in cancer cells, leading to resistance to apoptosis and increased survival.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activities : Research on triazole derivatives, such as the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, highlights the potential of these compounds to possess good or moderate activities against various microorganisms. This suggests the utility of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
  • Anti-Influenza Virus Activity : The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity. This study provided a new route to synthesize compounds with significant antiviral activities, indicating the potential of triazole analogues in antiviral research (Hebishy et al., 2020).
  • Cancer Cell Line Inhibition : Another study focused on the synthesis and structural characterization of N‐(ferrocenylmethyl amino acid) fluorinated benzene‐carboxamide derivatives, evaluating their potential as anticancer agents. Some compounds exhibited cytotoxic effects on breast cancer cell lines, suggesting the relevance of triazole derivatives in cancer therapy (Butler et al., 2013).

Chemical Synthesis and Structural Characterization

  • Novel Synthetic Routes : Research on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates explores beyond the Dimroth rearrangement, highlighting advanced synthetic methods to prepare triazole-based scaffolds for peptidomimetics or biologically active compounds. This study showcases the chemical versatility and potential applications of triazole compounds in designing new molecular structures (Ferrini et al., 2015).
  • Structural Characterization and Antitumor Activity : The compound "3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide" was synthesized and structurally characterized, showing distinct inhibitory capacity against the proliferation of cancer cell lines. This study contributes to the understanding of the structural features responsible for the biological activity of triazole derivatives (Ji et al., 2018).

properties

IUPAC Name

5-amino-1-benzyl-N-(3-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-13-9-6-10-15(11-13)20-18(24)16-17(19)23(22-21-16)12-14-7-4-3-5-8-14/h3-11H,2,12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGKWDFDCDROQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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